molecular formula C14H15NO B11891187 2-(1H-indol-3-yl)cyclohexanone CAS No. 68221-96-5

2-(1H-indol-3-yl)cyclohexanone

Cat. No.: B11891187
CAS No.: 68221-96-5
M. Wt: 213.27 g/mol
InChI Key: FXBDTNJPFPZNSZ-UHFFFAOYSA-N
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Description

2-(1H-indol-3-yl)cyclohexanone is an organic compound that features an indole moiety fused to a cyclohexanone ring. Indole derivatives are significant in various fields due to their biological activities and presence in natural products. This compound is of interest in synthetic organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for 2-(1H-indol-3-yl)cyclohexanone involves the base-promoted reaction of indole derivatives with cyclohexanone. This method utilizes ammonium salts as a nitrogen source and involves a cascade reaction that efficiently produces the desired compound . Another approach includes the Fischer indole synthesis, where cyclohexanone reacts with phenylhydrazine hydrochloride under acidic conditions to yield the indole derivative .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-3-yl)cyclohexanone undergoes various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form different functional groups.

    Reduction: The carbonyl group in the cyclohexanone ring can be reduced to form alcohols.

    Substitution: Electrophilic substitution reactions can occur on the indole ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles like halogens or nitro groups under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of indole-3-carboxylic acid derivatives.

    Reduction: Formation of cyclohexanol derivatives.

    Substitution: Formation of halogenated or nitro-substituted indole derivatives.

Comparison with Similar Compounds

Similar Compounds

  • Indole-3-carboxaldehyde
  • Indole-3-acetic acid
  • Indole-3-butyric acid

Uniqueness

2-(1H-indol-3-yl)cyclohexanone is unique due to its fused cyclohexanone ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(1H-indol-3-yl)cyclohexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c16-14-8-4-2-6-11(14)12-9-15-13-7-3-1-5-10(12)13/h1,3,5,7,9,11,15H,2,4,6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXBDTNJPFPZNSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C(C1)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00396132
Record name 2-(1H-indol-3-yl)-cyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00396132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68221-96-5
Record name 2-(1H-indol-3-yl)-cyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00396132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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